molecular formula C8H12N4O B13885811 5-Morpholinopyridazin-3-amine

5-Morpholinopyridazin-3-amine

Cat. No.: B13885811
M. Wt: 180.21 g/mol
InChI Key: CYDDDOVKIPZHAU-UHFFFAOYSA-N
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Description

5-Morpholinopyridazin-3-amine is a heterocyclic compound that contains both a pyridazine ring and a morpholine ring The pyridazine ring is a six-membered ring with two adjacent nitrogen atoms, while the morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinopyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and can be carried out under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aza-Diels-Alder reaction and the cyclization methods mentioned above suggest that these could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-Morpholinopyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Morpholinopyridazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Morpholinopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including weak basicity and dual hydrogen-bonding capacity, contribute to its binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: 5-Morpholinopyridazin-3-amine is unique due to the combination of the pyridazine and morpholine rings, which imparts distinct physicochemical properties and biological activities.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-morpholin-4-ylpyridazin-3-amine

InChI

InChI=1S/C8H12N4O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11)

InChI Key

CYDDDOVKIPZHAU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NN=C2)N

Origin of Product

United States

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